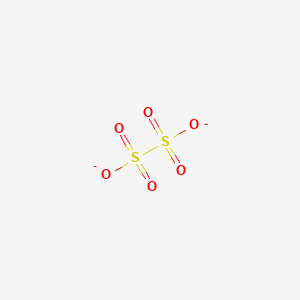
Dithionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithionate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a this compound(1-).
Scientific Research Applications
Industrial Applications
Textile Industry
Sodium dithionite is extensively used as a reducing agent in dyeing processes. It facilitates the conversion of water-insoluble dyes into their soluble forms, enabling easier application on fabrics. For instance, it is crucial in the dyeing of indigo and other vat dyes, allowing them to be applied to textiles effectively .
Paper and Pulp Industry
In the paper industry, sodium dithionite serves as a bleaching agent. It enhances the brightness of paper products by reducing colored compounds without introducing new elements into the system. Studies have shown that its use can improve lignin degradation during kraft pulping processes, leading to higher yields and better bleachability .
Food Industry
Sodium dithionite is also employed as a food additive, primarily for its reducing properties. It acts as a preservative and is used in various food processing applications to maintain color and freshness .
Environmental Applications
Heavy Metal Remediation
One significant application of sodium dithionite is in environmental remediation, particularly for treating heavy metal contamination in aquifers. Its reducing properties allow it to convert toxic metal ions into less harmful forms, facilitating their removal from contaminated sites .
Soil Chemistry
In soil chemistry, sodium dithionite is utilized to extract "free iron" from primary silicate minerals. This application is vital for understanding soil composition and fertility .
Medical Applications
Toxicology and Prognosis
Recent studies have explored the use of sodium dithionite in medical diagnostics, particularly concerning paraquat poisoning. The time taken for urine tests to return negative for dithionite after paraquat ingestion has been identified as a reliable prognostic marker for predicting mortality and organ failure in patients . This application underscores its potential role in clinical settings.
Cardiotoxicity Studies
Research has indicated that sodium dithionite can induce oxidative stress and mitochondrial toxicity in cardiac tissues. In animal studies, high doses led to increased levels of cardiac damage biomarkers, suggesting caution in its use within certain medical contexts .
Case Studies
| Application Area | Study/Findings | Impact |
|---|---|---|
| Textile Industry | Use in dyeing processes for indigo | Improved dye solubility and application efficiency |
| Environmental Science | Heavy metal remediation | Effective reduction of toxic metal ions in aquifers |
| Medical Diagnostics | Prognostic marker for paraquat poisoning | Enhanced prediction of patient outcomes based on urine dithionite test results |
| Cardiotoxicity | Induction of oxidative stress in mice | Highlighted potential risks associated with high doses |
Properties
CAS No. |
14781-81-8 |
|---|---|
Molecular Formula |
O6S2-2 |
Molecular Weight |
160.13 g/mol |
InChI |
InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI Key |
RMGVZKRVHHSUIM-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
Canonical SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
Key on ui other cas no. |
14781-81-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















